N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}cyclopropanecarboxamide
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Overview
Description
N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}cyclopropanecarboxamide is a complex organic compound featuring a pyrroloquinoxaline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyrroloquinoxaline Core: This step often starts with the condensation of an appropriate diamine with a diketone to form the quinoxaline ring. The pyrrole ring is then constructed through cyclization reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, typically using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment of the Aminoethyl Side Chain: The aminoethyl side chain is introduced through nucleophilic substitution reactions, where an appropriate halide reacts with an amine.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through amidation reactions using cyclopropanecarboxylic acid and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylsulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and sulfonyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}cyclopropanecarboxamide has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-amino-3-(phenylsulfonyl)-1H-indol-1-yl]ethyl}cyclopropanecarboxamide: Similar structure but with an indole core instead of a pyrroloquinoxaline core.
N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-1-yl]ethyl}cyclopropanecarboxamide: Similar structure but with a pyridine ring.
Uniqueness
The uniqueness of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}cyclopropanecarboxamide lies in its pyrroloquinoxaline core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N5O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H21N5O3S/c23-20-19(31(29,30)15-6-2-1-3-7-15)18-21(26-17-9-5-4-8-16(17)25-18)27(20)13-12-24-22(28)14-10-11-14/h1-9,14H,10-13,23H2,(H,24,28) |
InChI Key |
OMDIZZHCUSGYAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N |
Origin of Product |
United States |
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